molecular formula C12H10BrN3 B1376882 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile CAS No. 1352925-64-4

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1376882
CAS No.: 1352925-64-4
M. Wt: 276.13 g/mol
InChI Key: NRTCMOCVKZLIBI-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with benzyl, bromo, and methyl groups, as well as a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or nickel, may be used to facilitate these reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine substitution but lacks the benzyl and carbonitrile groups.

    1-Benzyl-3-methyl-1H-pyrazole: Similar structure but without the bromine and carbonitrile groups.

    4-Bromo-3-methyl-1H-pyrazole-5-carbonitrile: Lacks the benzyl group but has similar other substitutions

Uniqueness: 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTCMOCVKZLIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743539
Record name 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352925-64-4
Record name 1H-Pyrazole-5-carbonitrile, 4-bromo-3-methyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352925-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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